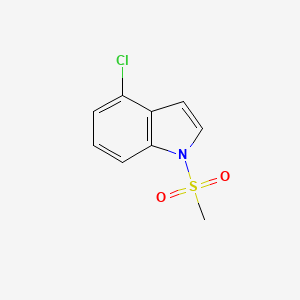![molecular formula C12H18N4O B11874908 1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- CAS No. 646056-15-7](/img/structure/B11874908.png)
1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[44]nonane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of di[aryl(hetaryl)methyl] malonic acids, promoted by P2O5, to form the spiro[4.4]nonane core . The reaction conditions often require careful optimization to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification steps are crucial to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with diverse functional groups.
科学的研究の応用
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
作用機序
The mechanism of action of 7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. In the context of its anticonvulsant properties, it may modulate neurotransmitter receptors or ion channels in the brain, thereby reducing neuronal excitability and preventing seizures. The exact molecular pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
7-azaspiro[3.5]nonane: Another spiro compound with a similar core structure but different functional groups.
1-oxa-8-azaspiro[4.5]decane: A spiro compound with an oxygen atom in the ring, offering different chemical properties.
Uniqueness
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane stands out due to the presence of the methoxypyridazinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
646056-15-7 |
|---|---|
分子式 |
C12H18N4O |
分子量 |
234.30 g/mol |
IUPAC名 |
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4O/c1-17-11-4-3-10(14-15-11)16-8-6-12(9-16)5-2-7-13-12/h3-4,13H,2,5-9H2,1H3 |
InChIキー |
QSSIQJNDVNWZIP-UHFFFAOYSA-N |
正規SMILES |
COC1=NN=C(C=C1)N2CCC3(C2)CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)


![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)


